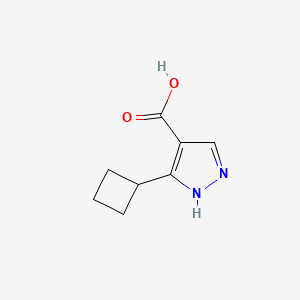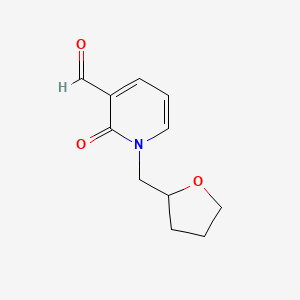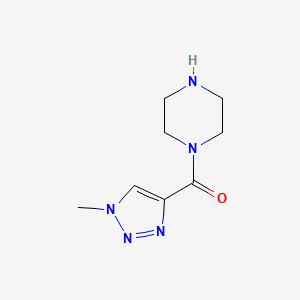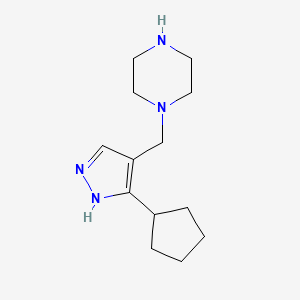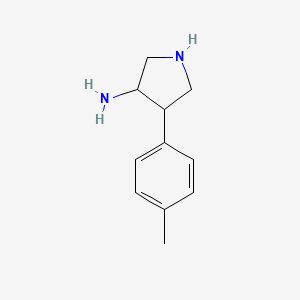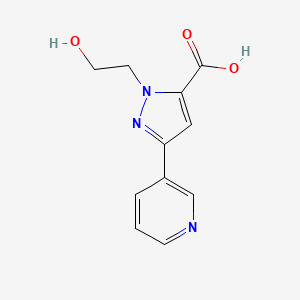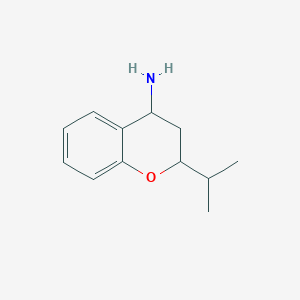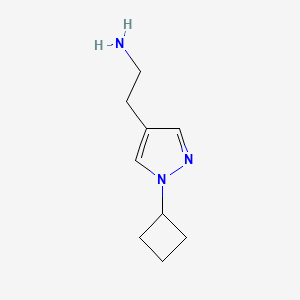
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
説明
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CBPEA, is an organic compound belonging to the pyrazole family. It has a wide range of applications in scientific research and is used as a tool for studying biochemical and physiological processes. CBPEA is a versatile compound and can be used to study a variety of biological processes, including enzyme inhibition, enzyme activation, and protein-protein interaction.
科学的研究の応用
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The compound can be used in one-pot condensation reactions with o-phenylenediamine in the presence of chloro(trimethyl)silane to synthesize previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles . This synthesis method offers a straightforward approach to creating benzimidazole derivatives that can serve as pharmacophores in medicinal chemistry.
Development of CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 have potential as anticancer agents. The compound has been used to derive N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines , which exhibit potent CDK2 inhibitory activity. This highlights the compound’s role in the development of new cancer treatments, particularly for overcoming resistance to existing CDK4/6 inhibitors .
Antiproliferative Activity Against Cancer Cell Lines
The aforementioned N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the compound, have shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. This suggests that the compound can be foundational in creating molecules that effectively inhibit the growth of cancer cells .
Bioisosteric Replacement in Drug Design
Bioisosterism is a strategy used in drug design to improve the pharmacological profile of a lead compound. The pyrazole moiety, which is part of the compound’s structure, is often used as a bioisostere during lead optimization. It has been featured in various drugs, including kinase inhibitors like crizotinib and erdafitinib, indicating the compound’s potential in the design of new therapeutic agents .
Pharmacological Properties Exploration
Compounds containing the pyrazole ring, such as the one being analyzed, are known to possess a variety of pharmacological properties, including anti-inflammatory, antidiabetic, analgesic, and antitumor activities. This makes the compound a valuable tool for pharmacological studies aimed at discovering and understanding these effects .
Synthetic Methodology Research
The compound can also be used in research focused on developing new synthetic methodologies. For instance, it can be involved in studies exploring condensation reactions under mild conditions with inexpensive reagents, contributing to the advancement of synthetic organic chemistry .
特性
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYZXUWMORLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)

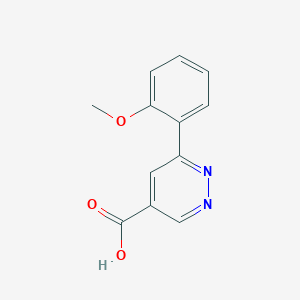
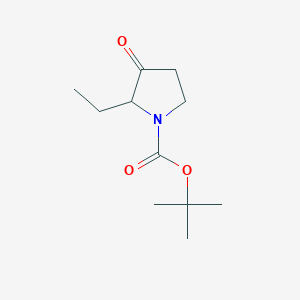

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)
